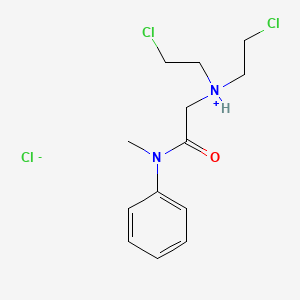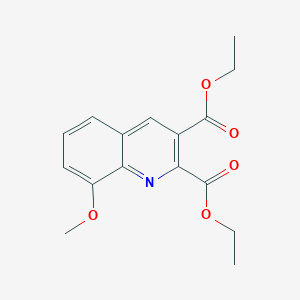
Diethyl 8-methoxyquinoline-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 8-methoxyquinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C16H17NO5. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in experimental and research settings, particularly in the fields of chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 8-methoxyquinoline-2,3-dicarboxylate typically involves the reaction of quinoline derivatives with various reagents. One common method includes the use of diethyl acetylenedicarboxylate and methoxy-substituted quinoline under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as molecular iodine, in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 8-methoxyquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Diethyl 8-methoxyquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Diethyl 8-methoxyquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 6-methoxyquinoline-2,3-dicarboxylate: Similar in structure but with a different position of the methoxy group.
Diethyl 8-methylquinoline-2,3-dicarboxylate: Similar structure with a methyl group instead of a methoxy group.
Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates: Contains a selenium atom and exhibits different chemical properties.
Uniqueness
Diethyl 8-methoxyquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H17NO5 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
diethyl 8-methoxyquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-21-15(18)11-9-10-7-6-8-12(20-3)13(10)17-14(11)16(19)22-5-2/h6-9H,4-5H2,1-3H3 |
Clave InChI |
JKOAGLJNDDAGPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


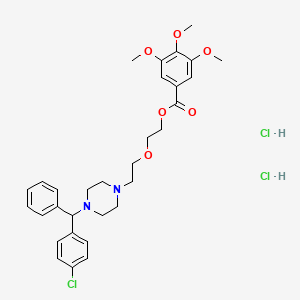
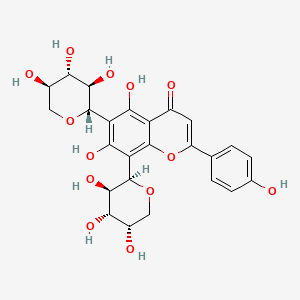
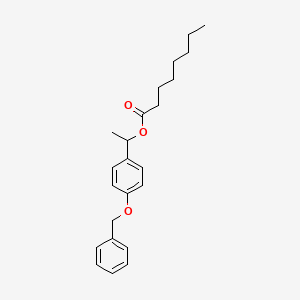
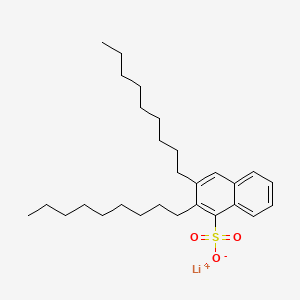
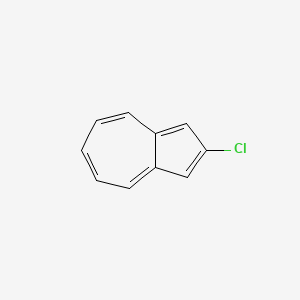


![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)


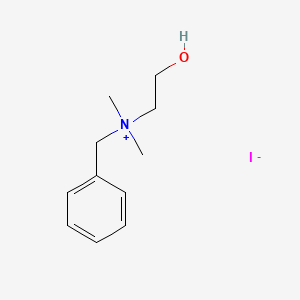
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
